molecular formula C7H11BrN2O B1648484 5-Bromo-1-ethyl-2-hydroxymethyl-4-methyl-1H-imidazole

5-Bromo-1-ethyl-2-hydroxymethyl-4-methyl-1H-imidazole

Cat. No.: B1648484
M. Wt: 219.08 g/mol
InChI Key: HDOOPDLIJVAMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-2-hydroxymethyl-4-methyl-1H-imidazole is a useful research compound. Its molecular formula is C7H11BrN2O and its molecular weight is 219.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

(5-bromo-1-ethyl-4-methylimidazol-2-yl)methanol

InChI

InChI=1S/C7H11BrN2O/c1-3-10-6(4-11)9-5(2)7(10)8/h11H,3-4H2,1-2H3

InChI Key

HDOOPDLIJVAMQE-UHFFFAOYSA-N

SMILES

CCN1C(=NC(=C1Br)C)CO

Canonical SMILES

CCN1C(=NC(=C1Br)C)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 87 mg (0.4 mmol) 5-bromo-1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde in 5 ml of MeOH is added 46 mg (1.2 mmol) of NaBH4. The mixture is stirred at room temperature for 3 hours and the solvent is removed in vacuo. The residue is dissolved in 15 ml of EtOAc and washed with 10 ml of water and 10 ml of brine. The organic phase is dried (Na2SO4), filtered and evaporated. This clear oil is used in next step without further purification. MS m/z (M+1)+ 219.
Quantity
87 mg
Type
reactant
Reaction Step One
Name
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.